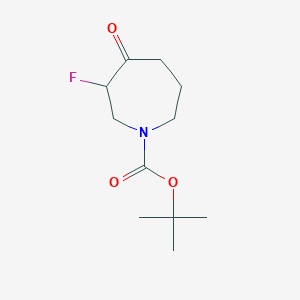

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKJZSHWZNDJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697028 | |

| Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644982-12-7 | |

| Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: A Guide for Medicinal Chemistry Applications

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a detailed, technically-grounded protocol for the synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a valuable building block for drug discovery programs. We will dissect the synthetic strategy, provide a step-by-step experimental protocol based on established methodologies for α-fluorination of ketones, and discuss the mechanistic rationale behind the key transformation. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this fluorinated intermediate into their synthetic workflows.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule, tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, hinges on the selective installation of a fluorine atom at the C3 position, which is alpha (α) to the carbonyl group. The most direct and reliable method to achieve this transformation is through an electrophilic fluorination of the corresponding ketone precursor.

The chosen strategy involves two primary stages:

-

Synthesis of the Precursor: Securing the starting material, tert-butyl 4-oxoazepane-1-carboxylate.

-

α-Fluorination: Introducing the fluorine atom at the C3 position using a suitable electrophilic fluorine source.

This approach leverages a commercially available and highly effective fluorinating agent, providing a robust and scalable route to the desired product.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Precursor

The immediate precursor required for the fluorination step is tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4).[3][4] While this intermediate can be purchased, a scalable synthesis is well-documented, typically involving the ring expansion of a smaller, readily available cyclic amine. A robust industrial-scale process relies on the ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[5]

Boc Protection of 4-Piperidone

The first step is the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the conditions of the subsequent fluorination step and its straightforward removal under mildly acidic conditions.[6]

Experimental Protocol:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent mixture such as 1:1 dioxane/water, add triethylamine (2.2 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until completion is confirmed by TLC or LC-MS.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone, which is often used without further purification.

Ring Expansion to Tert-butyl 4-oxoazepane-1-carboxylate

With the protected piperidone in hand, a ring expansion reaction is performed to construct the seven-membered azepane core.

Experimental Protocol:

-

A solution of N-Boc-4-piperidone (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

The solution is cooled to the appropriate temperature (e.g., 0 °C or lower, as specified by the chosen ring-expansion methodology).

-

The ring-expansion reagent, such as ethyl diazoacetate in the presence of a Lewis acid catalyst like BF₃·OEt₂, is added dropwise.[5]

-

The reaction is stirred at low temperature and monitored carefully for the consumption of the starting material.

-

Upon completion, the reaction is cautiously quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl 4-oxoazepane-1-carboxylate.

Part II: Electrophilic α-Fluorination

This is the pivotal step in the synthesis. The introduction of the fluorine atom is achieved by treating the ketone precursor with an electrophilic fluorinating agent. Selectfluor® (F-TEDA-BF₄) is the reagent of choice for this transformation due to its efficacy, stability, and relative ease of handling.[7][8]

Mechanistic Rationale

The electrophilic fluorination of a ketone proceeds through an enol or enolate intermediate.[2][9] In the presence of the ketone, an equilibrium exists between the keto and enol tautomers. The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.[2][9] This attack forms a new C-F bond and regenerates the carbonyl group, yielding the α-fluorinated ketone. For simple ketones like our substrate, where enolization may be slow, the reaction might require heating to facilitate the formation of the necessary enol intermediate.[2]

Caption: Proposed mechanism for electrophilic fluorination.

Experimental Protocol: Synthesis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Materials & Reagents

| Reagent | Mol. Wt. | Molar Eq. | Amount (Example) |

| Tert-butyl 4-oxoazepane-1-carboxylate | 213.28 | 1.0 | 2.13 g (10 mmol) |

| Selectfluor® (F-TEDA-BF₄) | 354.26 | 1.2 | 4.25 g (12 mmol) |

| Acetonitrile (CH₃CN) | 41.05 | Solvent | 100 mL |

Procedure:

-

Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq).

-

Add anhydrous acetonitrile as the solvent. Acetonitrile is a preferred solvent as it effectively dissolves both the substrate and the Selectfluor® reagent.[2][10]

-

Add Selectfluor® (1.2 eq) to the solution in one portion.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir.

-

Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with water and saturated aqueous brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate as the final product.

Caption: Experimental workflow for the α-fluorination step.

Characterization and Purity Analysis

The identity and purity of the final compound, tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS 644982-12-7), must be confirmed through rigorous analytical methods.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signal corresponding to the C3 position in the starting material will disappear. The adjacent protons on C2 and C5 will show modified splitting patterns due to coupling with the new fluorine atom.

-

¹³C NMR: The carbon at the C3 position will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom in the molecule.[9]

-

-

Mass Spectrometry (MS): Techniques like LC-MS or GC-MS will be used to confirm the molecular weight (231.26 g/mol ) of the product.[11][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Safety and Handling

-

Selectfluor®: This reagent is a strong oxidizing agent. Avoid contact with skin and eyes, and prevent contact with combustible materials. Handle in a well-ventilated fume hood.

-

Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

-

General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

The synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is reliably achieved through a two-stage process involving the synthesis of a Boc-protected 4-oxoazepane precursor followed by a direct electrophilic α-fluorination. The use of Selectfluor® provides an efficient and well-documented method for the key fluorination step. This guide offers a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling medicinal chemists to produce this valuable fluorinated building block for application in advanced drug discovery programs.

References

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

Alvernhe, G., et al. (2017). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. ResearchGate.

-

Prakash, G. K. S., & Yudin, A. K. (2014). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 19(11), 18795-18824.

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. .

-

Steen, M., et al. (2006). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Synlett, 2006(1), 131-134.

-

Brubaker, J. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign.

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

-

Stavber, S., et al. (2002). Direct α-Fluorination of Ketones Using NF Reagents. ResearchGate.

-

Ábrahámi, R. A., et al. (2016). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate.

-

SynHet. (n.d.). Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate. .

-

CymitQuimica. (n.d.). tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate. .

-

BLDpharm. (n.d.). 644982-12-7|tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate. .

-

Chen, C-Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.

-

Fluorochem. (n.d.). tert-Butyl 4-oxoazepane-1-carboxylate. .

-

Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. .

-

ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. .

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. tert-butyl 4-Oxoazepane-1-carboxylate [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate [synhet.com]

- 12. TERT-BUTYL 3-FLUORO-4-OXOAZEPANE-1-CARBOXYLATE [cymitquimica.com]

Chemical properties of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer researchers, scientists, and drug development professionals a foundational understanding of this molecule's properties, synthesis, and potential applications.

Introduction: The Significance of Fluorinated Azepanes

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The azepane scaffold is a recurring motif in a variety of bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological properties including antidiabetic, anticancer, and antiviral activities.[1] The introduction of fluorine into organic molecules can profoundly impact their physicochemical and biological properties.[2] Fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate basicity, often leading to improved bioavailability and efficacy of drug candidates.[3]

The subject of this guide, with its combination of a chiral center, a reactive ketone, a fluorine atom alpha to the carbonyl group, and a Boc-protected amine, represents a versatile building block for the synthesis of more complex and potentially therapeutic agents.

Physicochemical Properties

A summary of the known and computed physicochemical properties of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is presented below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental characterization is not widely published.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈FNO₃ | [4] |

| Molecular Weight | 231.26 g/mol | [4] |

| CAS Number | 644982-12-7 | [4][5] |

| IUPAC Name | tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate | [5] |

| Synonyms | 3-fluoro-4-oxo-1-azepanecarboxylic acid tert-butyl ester, 1H-Azepine-1-carboxylic acid, 3-fluorohexahydro-4-oxo-, 1,1-dimethylethyl ester | [4] |

| Purity | Typically >97% (commercial sources) | [4] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic strategy could involve the α-fluorination of a suitable N-Boc protected azepanone precursor, such as tert-butyl 4-oxoazepane-1-carboxylate.[8][9][10][11]

Caption: Proposed synthetic workflow for tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

Hypothetical Experimental Protocol

Objective: To synthesize tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate via electrophilic fluorination.

Materials:

-

tert-Butyl 4-oxoazepane-1-carboxylate

-

N-Fluorobenzenesulfonimide (NFSI) or other suitable electrophilic fluorinating agent

-

A suitable aprotic solvent (e.g., Tetrahydrofuran (THF))

-

A suitable base (e.g., Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl 4-oxoazepane-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add a solution of a strong, non-nucleophilic base such as LDA or NaHMDS to generate the enolate. The reaction mixture is typically stirred at this temperature for 30-60 minutes.

-

Add a solution of the electrophilic fluorinating agent (e.g., NFSI) in THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

Rationale: The choice of a strong, non-nucleophilic base at low temperature is crucial to regioselectively form the kinetic enolate, which then reacts with the electrophilic fluorine source. NFSI is a common and effective electrophilic fluorinating agent for such transformations.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. While specific experimental data is not widely published, the expected spectroscopic features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), and complex multiplets for the methylene protons of the azepane ring. The proton at the fluorine-bearing carbon would appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon, the carbon of the tert-butyl group, the quaternary carbon of the tert-butyl group, and the carbons of the azepane ring. The carbon atom attached to the fluorine would appear as a doublet due to one-bond C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone would be expected around 1720-1740 cm⁻¹. Another strong absorption for the carbamate carbonyl would be observed around 1680-1700 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) or, more likely in the case of electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺).

Chemical Reactivity and Stability

The chemical reactivity of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is dictated by its key functional groups: the ketone, the α-fluoro substituent, and the Boc-protecting group.

Caption: Key reactive sites of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

-

Ketone: The carbonyl group is susceptible to nucleophilic attack. This allows for a variety of transformations, such as reduction to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and reductive amination to form substituted amines.

-

α-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Under certain conditions, the fluoride ion could act as a leaving group.

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[12] It is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free secondary amine.[12] This free amine can then be further functionalized.

Stability and Storage: As with many organic compounds, it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids. For long-term storage, an inert atmosphere is recommended.

Applications in Drug Discovery

The structural features of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate make it a valuable building block in the synthesis of novel drug candidates. The azepane core is present in numerous pharmacologically active compounds.[7] The strategic placement of the fluorine atom can be exploited to fine-tune the biological activity of a target molecule.

This compound can serve as a scaffold for the development of:

-

Enzyme Inhibitors: The ketone functionality can be used to target the active sites of enzymes, such as proteases or kinases. The fluorinated azepane backbone can provide the necessary conformational constraints for optimal binding.

-

GPCR Ligands: The azepane ring system can mimic the conformation of natural ligands for G-protein coupled receptors.

-

Novel Chemical Probes: This molecule can be elaborated to generate chemical probes for studying biological pathways.

The ability to deprotect the Boc group and further modify the nitrogen atom, coupled with the reactivity of the ketone, allows for the generation of diverse libraries of compounds for high-throughput screening.

Safety and Handling

While specific toxicity data for tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- A Comparative Guide to the Synthesis and Characterization of 2-(5-Fluoro-2- methoxyphenyl)azepane and Related Fluorinated Azepane Derivatives - Benchchem. (n.d.).

- tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate - CymitQuimica. (n.d.).

- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (2022, August 15).

- Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF. (n.d.).

- Diversity-Oriented Stereocontrolled Synthesis of Some Piperidine- and Azepane-Based Fluorine-Containing -Amino Acid Derivativ. (2020, December 14).

- Synthesis of 2-trifluoromethylated piperidines and azepanes - ScienceOpen. (n.d.).

- tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate | C11H18FNO3 - PubChem. (n.d.).

- Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate - SynHet. (n.d.).

- tert-Butyl 4-oxoazepane-1-carboxylate - Fluorochem. (n.d.).

- 1209780-32-4 | tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate | ChemScene. (n.d.).

- 644982-12-7|tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate - BLDpharm. (n.d.).

- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (2010, October).

- tert-Butyl 4-Oxoazepane-1-carboxylate - Oakwood Chemical. (n.d.).

- 188975-88-4|tert-Butyl 4-oxoazepane-1-carboxylate|BLD Pharm. (n.d.).

- Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025, July 6).

- Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto. (n.d.).

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents. (n.d.).

- 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed. (2015, May 1).

- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH. (2023, November 10).

- tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem. (n.d.).

- 2-Tert-butyl-4-oxoazepane-1-carboxylic acid | C11H19NO3 | CID 161277166 - PubChem. (n.d.).

- 1209780-32-4|tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate - BLDpharm. (n.d.).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.).

- Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. (n.d.).

- CAS RN 188975-88-4 - Fisher Scientific. (n.d.).

- tert-Butyl Esters - Organic Chemistry Portal. (n.d.).

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. TERT-BUTYL 3-FLUORO-4-OXOAZEPANE-1-CARBOXYLATE [cymitquimica.com]

- 5. Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate [synhet.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. tert-butyl 4-Oxoazepane-1-carboxylate [oakwoodchemical.com]

- 10. 188975-88-4|tert-Butyl 4-oxoazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. CAS RN 188975-88-4 | Fisher Scientific [fishersci.co.uk]

- 12. tert-Butyl Esters [organic-chemistry.org]

Spectroscopic Data Analysis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

An In-depth Technical Guide:

Executive Summary

The Molecule: Structure and Significance

Before delving into the spectroscopic data, it is crucial to understand the molecule's architecture.

-

IUPAC Name: tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate[1]

-

Molecular Formula: C₁₁H₁₈FNO₃[4]

-

Molecular Weight: 231.26 g/mol [4]

The structure features a seven-membered azepane ring, which provides a flexible and three-dimensional scaffold. Key functional groups include a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a ketone at the 4-position, and a fluorine atom at the 3-position. This α-fluoro-ketone motif is a valuable pharmacophore, known to modulate the electronic properties and metabolic stability of drug candidates.

The Imperative of a Multi-Technique Spectroscopic Approach

No single analytical technique can provide absolute structural proof. A robust characterization relies on the synergistic and orthogonal data obtained from multiple spectroscopic methods. This integrated approach forms a self-validating system where the insights from one technique corroborate the findings of another, leading to an unambiguous structural assignment. The typical workflow for such a characterization is outlined below.

Caption: Predicted key fragmentation pathways for Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., KBr), and evaporating the solvent.

-

Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted Characteristic Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ Aliphatic) | 2850 - 2980 | Strong |

| C=O Stretch (Ketone) | ~1735 | Strong, Sharp |

| C=O Stretch (Boc Carbamate) | ~1695 | Strong, Sharp |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature, immediately confirming the existence of both the ketone and the carbamate functional groups.

Integrated Analysis and Conclusion

This technical guide establishes a detailed spectroscopic profile for Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate. By employing a multi-technique approach, a researcher can build an unassailable case for the compound's structure:

-

MS confirms the correct molecular weight and elemental formula.

-

IR provides rapid confirmation of the essential ketone, carbamate, and C-F functional groups.

-

¹³C NMR verifies the presence of all 11 unique carbons, including the two distinct carbonyls and the characteristic fluorine-coupled carbon.

-

¹⁹F NMR confirms the presence and electronic environment of the single fluorine atom.

-

¹H NMR pieces together the final puzzle, showing the connectivity and relative positions of all protons in the structure, most notably the unique signal for the proton adjacent to the fluorine atom.

Together, these predicted data points form a comprehensive and self-validating fingerprint. Any deviation from this profile would suggest the presence of impurities, an incorrect regioisomer, or an entirely different compound. This rigorous analytical framework is indispensable for ensuring the quality and reliability of this key intermediate in the demanding context of pharmaceutical research and development.

References

-

Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. RSC Advances.[Link]

-

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate. PubChemLite.[Link]

Sources

- 1. Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate [synhet.com]

- 2. PubChemLite - Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (C11H18FNO3) [pubchemlite.lcsb.uni.lu]

- 3. 644982-12-7|tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. TERT-BUTYL 3-FLUORO-4-OXOAZEPANE-1-CARBOXYLATE [cymitquimica.com]

A Technical Guide to the Discovery and Foundational Syntheses of Fluorinated Azepanones

Abstract

The azepanone scaffold is a privileged seven-membered lactam ring system integral to numerous bioactive molecules and natural products.[1] Its structural complexity and conformational flexibility make it a compelling target in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[2] This guide provides a detailed exploration of the foundational synthetic strategies that first enabled the creation of fluorinated azepanones. We will dissect the mechanistic rationale behind key experimental choices in two primary approaches: the rearrangement of fluorinated cyclic ketones via the Beckmann reaction and the innovative application of ring-expansion reactions, specifically the DAST-induced rearrangement of piperidine precursors. This document serves as a technical resource for researchers and drug development professionals, offering not only detailed, self-validating protocols but also the causal logic that drove these pioneering synthetic discoveries.

Introduction: The Strategic Imperative for Fluorinated Azepanones

The convergence of two powerful concepts in medicinal chemistry—the utility of the azepanone core and the transformative effects of fluorination—has created a significant area of research. Azepanones, also known as caprolactams, are not only the monomeric precursors to Nylon-6 but are also found in molecules with a wide range of pharmacological activities.[3][4] The seven-membered ring provides a three-dimensional diversity that is often absent in the more common five- and six-membered heterocyclic drugs, opening up new chemical space for exploration.[5]

Fluorine's role in drug design is profound and multifaceted.[6] Its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond allow it to serve as a "super-hydrogen." The introduction of fluorine can:

-

Block Metabolic Oxidation: The stability of the C-F bond can prevent metabolism at a specific site, increasing the drug's half-life.[7]

-

Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, affecting their ionization state at physiological pH and thus influencing cell permeability and target binding.[2]

-

Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can alter the conformation of a molecule to better fit a binding pocket.[6][8]

The synthesis of molecules combining these two features, however, presents unique challenges. The earliest successes relied on the adaptation of classic named reactions and the development of novel rearrangement strategies to forge the fluorinated seven-membered ring.

Foundational Synthetic Pathway I: The Beckmann Rearrangement of α-Fluorocyclohexanone

One of the most logical and historically significant routes to an azepanone (caprolactam) is the Beckmann rearrangement of cyclohexanone oxime.[9][10] This reaction, foundational to the polymer industry, provides a clear blueprint for accessing the fluorinated analogue. The core concept involves preparing an α-fluorinated cyclohexanone, converting it to the corresponding oxime, and then inducing the acid-catalyzed rearrangement.

Mechanistic Rationale

The Beckmann rearrangement is a stereospecific process where the substituent anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, displacing the leaving group (activated hydroxyl).[9][11] For a cyclic system like cyclohexanone oxime, this results in a ring expansion to form the seven-membered lactam.

The key to success is the stability and accessibility of the α-fluorocyclohexanone precursor. Once the fluorinated oxime is formed, an acid catalyst (e.g., H₂SO₄, PPA) protonates the hydroxyl group, converting it into a good leaving group (H₂O).[11] The subsequent migration of the anti-alkylene group is concerted with the loss of water, forming a highly reactive nitrilium ion. This intermediate is then trapped by water, which, after tautomerization, yields the final fluorinated azepanone.[12] The choice of strong acid is critical to ensure efficient protonation and catalysis of the rearrangement over competing side reactions.

Caption: Figure 1: Beckmann Rearrangement for Fluoroazepanone Synthesis.

Illustrative Experimental Protocol: Synthesis of 3-Fluoroazepan-2-one

This protocol is a representative synthesis based on the principles of the Beckmann rearrangement.

Step 1: Oximation of 2-Fluorocyclohexanone

-

Dissolve 2-fluorocyclohexanone (1.0 eq) in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-fluorocyclohexanone oxime. Purify by column chromatography if necessary.

Step 2: Beckmann Rearrangement

-

Cool a flask containing polyphosphoric acid (PPA) or concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add the 2-fluorocyclohexanone oxime (1.0 eq) to the cold acid with vigorous stirring. The addition should be portion-wise to control the exotherm.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.

-

Extract the aqueous layer multiple times with dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by silica gel chromatography to afford pure 3-fluoroazepan-2-one.

Foundational Synthetic Pathway II: DAST-Induced Ring Expansion

A more contemporary and elegant approach to fluorinated azepanones involves the strategic rearrangement of smaller, more readily available N-heterocyclic precursors. A seminal example is the ring expansion of 2-(hydroxymethyl)piperidine derivatives induced by the fluorinating agent diethylaminosulfur trifluoride (DAST).[13]

Mechanistic Rationale: Exploiting Neighboring Group Participation

DAST is primarily known as a deoxofluorinating agent, capable of converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. However, in specific structural contexts, its reactivity can be harnessed to trigger complex rearrangements.[13] In the case of an N-protected 2-(hydroxymethyl)piperidine, the reaction does not simply yield the expected 2-(fluoromethyl)piperidine.

Instead, the reaction proceeds through a fascinating cascade:

-

Activation: The primary alcohol is activated by DAST, forming a reactive intermediate.

-

Aziridinium Ion Formation: The nitrogen atom of the piperidine ring acts as an internal nucleophile, displacing the activated hydroxyl group. This intramolecular cyclization results in the formation of a strained, bicyclic aziridinium ion intermediate.

-

Ring-Opening by Fluoride: The fluoride ion (F⁻), liberated from DAST, then acts as a nucleophile. It attacks one of the carbons of the aziridinium ring. Crucially, the attack occurs at the bridgehead carbon, leading to the cleavage of the original C-N bond of the piperidine ring.

-

Ring Expansion: This nucleophilic attack and bond cleavage sequence effectively expands the six-membered piperidine ring into a seven-membered azepane ring, now incorporating a fluorine atom at the 3-position.

This pathway is a testament to the power of rationally designing a synthesis that exploits the inherent reactivity of a substrate, turning a potential side reaction into the main productive pathway.[13]

Caption: Figure 2: DAST-Induced Ring Expansion for 3-Fluoroazepane Synthesis.

Detailed Experimental Protocol: DAST-Induced Synthesis of N-Boc-3-fluoroazepane

This protocol is adapted from the principles described in the literature for DAST-induced ring expansions.[13]

-

Dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add DAST (1.2-1.5 eq) dropwise via syringe to the stirred solution. Maintain the temperature at -78°C during the addition.

-

After the addition is complete, allow the reaction to stir at -78°C for 1 hour.

-

Slowly warm the reaction to room temperature and allow it to stir for an additional 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-fluoroazepane.

Comparative Analysis of Foundational Routes

The choice of a synthetic route is governed by factors such as starting material availability, scalability, and tolerance to other functional groups. The two foundational pathways discussed offer distinct advantages and disadvantages.

| Feature | Beckmann Rearrangement | DAST-Induced Ring Expansion |

| Starting Material | α-Fluorocyclohexanone | N-Protected 2-(Hydroxymethyl)piperidine |

| Key Reagent | Strong Acid (H₂SO₄, PPA) | Diethylaminosulfur Trifluoride (DAST) |

| Core Transformation | Oxime to Lactam Rearrangement | Alcohol Activation → Aziridinium Ion → Ring Expansion |

| Pros | Utilizes a classic, well-understood reaction. Potentially scalable. | Elegant and mechanistically interesting. Often proceeds under milder overall conditions (after initial activation). High atom economy in the rearrangement step. |

| Cons | Requires strongly acidic, harsh conditions. Precursor synthesis can be multi-step. Potential for side reactions (fragmentation).[9] | DAST is a hazardous and moisture-sensitive reagent. Can be expensive. The aziridinium intermediate may be susceptible to other nucleophiles. |

Conclusion and Future Outlook

The initial syntheses of fluorinated azepanones were landmark achievements that applied both classic organic reactions and novel mechanistic pathways to a challenging synthetic target. The Beckmann rearrangement provided a logical, if harsh, extension of known chemistry, while the DAST-induced ring expansion demonstrated a more subtle and elegant approach, exploiting neighboring group participation to achieve the desired transformation.[9][13] These foundational methods paved the way for further exploration of this important chemical space.

Modern synthetic chemistry continues to build on this legacy. Newer methods, including photochemical dearomative ring expansions of nitroarenes and enzymatic syntheses, promise even greater efficiency, selectivity, and milder conditions.[5][14] As the demand for structurally novel and pharmacologically optimized drug candidates grows, the continued innovation in the synthesis of complex scaffolds like fluorinated azepanones will remain a critical focus for the scientific community.

References

-

Couty, F., et al. (Year). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. Source not specified. [Link not available from snippet][15]

-

Couty, F., Evano, G., & Rabasso, N. (2007). Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. Chemistry – A European Journal, 13(25), 4224-4234. [Link][13]

-

Fülöp, F., et al. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Tetrahedron, 72(47), 7526-7535. [Link][7][16]

-

Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1-420. [Link][17]

-

Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link][5]

-

Ma, L., & Cheng, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8093-8107. [Link][3][14][18][19]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8413. [Link][2]

-

Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link][1]

-

Ritz, J., Fuchs, H., Kieczka, H., & Moran, W. C. (2000). Caprolactam. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link][4]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link][6]

-

Toste, F. D., et al. (2017). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. Nature Chemistry, 9(10), 963-968. [Link][10]

-

Wang, J. (Ed.). (2011). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons. [Link][8]

-

Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link][9]

-

YouTube. (2022). Beckmann Rearrangement | Named Organic Reactions | Organic Chemistry. [Link][12]

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caprolactam - Wikipedia [en.wikipedia.org]

- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine in Medicinal Chemistry and Chemical Biology [miamioh.ecampus.com]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of fluorinated piperidine and azepane β-amino acid derivatives [ouci.dntb.gov.ua]

- 17. organicreactions.org [organicreactions.org]

- 18. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a fluorinated azepane derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a conformationally flexible seven-membered ring, a strategically placed fluorine atom, and a synthetically versatile ketone, make it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and reactivity, with a focus on its potential applications in drug discovery, particularly in the development of kinase inhibitors and agents targeting neurodegenerative diseases.

Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry

The azepane scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1] The seven-membered ring offers a three-dimensional diversity that allows for the precise orientation of substituents to interact with biological targets. The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[2]

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS No. 644982-12-7) combines these advantageous features.[3] The α-fluoro ketone moiety is a key pharmacophore that can modulate the reactivity of the carbonyl group and influence the conformational preferences of the azepane ring. The Boc-protecting group provides a stable yet readily cleavable handle for further synthetic transformations. This combination of features makes it a sought-after intermediate for the synthesis of complex molecular architectures with therapeutic potential.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug design. The key properties of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate are summarized in the table below. While specific spectroscopic data from peer-reviewed sources are not widely available, typical analytical characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

| Property | Value | Source |

| CAS Number | 644982-12-7 | [3] |

| Molecular Formula | C₁₁H₁₈FNO₃ | [3] |

| Molecular Weight | 231.26 g/mol | [3] |

| IUPAC Name | tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate | [3] |

| Appearance | Typically an oil or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) | Inferred |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and MS are often available from commercial suppliers upon request.

Synthesis and Mechanistic Considerations

The synthesis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is not explicitly detailed in publicly available literature. However, based on established methodologies for the synthesis of α-fluoro ketones, a plausible and scientifically sound synthetic route involves the electrophilic fluorination of the corresponding N-Boc protected azepan-4-one precursor.

Proposed Synthetic Workflow

The logical synthetic pathway commences with the readily available precursor, tert-butyl 4-oxoazepane-1-carboxylate. This precursor would then undergo an electrophilic fluorination reaction to introduce the fluorine atom at the C3 position.

Caption: Proposed synthetic workflow for Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a scientifically informed, hypothetical procedure based on analogous transformations. It has not been experimentally validated from a specific literature source and should be optimized for safety and efficiency in a laboratory setting.

Objective: To synthesize tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate via electrophilic fluorination of tert-butyl 4-oxoazepane-1-carboxylate.

Materials:

-

tert-Butyl 4-oxoazepane-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA or LiHMDS (1.1 eq) in THF dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

Causality Behind Experimental Choices

-

Anhydrous Conditions and Inert Atmosphere: The use of a strong base like LDA or LiHMDS necessitates the exclusion of water and atmospheric oxygen to prevent quenching of the base and unwanted side reactions.

-

Low Temperature (-78 °C): The formation of the kinetic enolate at the less hindered C3 position is favored at low temperatures. This temperature also helps to control the reactivity of the strong base and prevent decomposition of the starting material and product.

-

Choice of Base: LDA and LiHMDS are strong, non-nucleophilic bases that are ideal for generating kinetic enolates from ketones.

-

Electrophilic Fluorinating Agent: Selectfluor® is a commercially available, relatively stable, and effective electrophilic fluorine source that is widely used in modern organic synthesis.

-

Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Reactivity and Synthetic Potential

The reactivity of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is dominated by the interplay between the ketone, the α-fluoro substituent, and the Boc-protected amine.

Caption: Key reactive sites and potential transformations of the title compound.

-

Carbonyl Chemistry: The ketone at the C4 position is susceptible to nucleophilic attack. Reduction with agents like sodium borohydride would yield the corresponding fluorinated azepane alcohol, introducing a new stereocenter.

-

Boc-Deprotection: The tert-butoxycarbonyl protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine. This free amine can then be engaged in a wide range of reactions, including amide bond formation, reductive amination, and N-arylation, allowing for the introduction of diverse substituents.

-

Influence of the Fluoro Group: The electron-withdrawing nature of the fluorine atom at the α-position increases the electrophilicity of the carbonyl carbon. It also influences the pKa of the α-protons, though further deprotonation at C3 would be challenging.

Applications in Drug Discovery and Development

While specific examples detailing the use of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate are not prevalent in the public domain, the structural motif is highly relevant to several areas of active pharmaceutical research.

-

Kinase Inhibitors: The azepane scaffold is a component of several known kinase inhibitors.[4] The conformational constraints and substituent vectors offered by the fluorinated azepane ring can be exploited to achieve potent and selective inhibition of protein kinases, which are key targets in oncology and immunology.

-

Neurodegenerative Diseases: Azepane derivatives have been investigated as potential treatments for neurodegenerative conditions such as Alzheimer's disease.[2] The ability of fluorine to improve blood-brain barrier penetration and metabolic stability makes this building block particularly interesting for the development of new central nervous system (CNS) active agents.

-

Scaffold for Combinatorial Chemistry: The synthetic handles present in this molecule (ketone and protected amine) make it an ideal starting point for the construction of compound libraries for high-throughput screening.

Conclusion and Future Perspectives

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is a strategically important building block for medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably approached through established methods of electrophilic fluorination. The true value of this compound lies in its potential to serve as a versatile scaffold for the creation of novel, fluorinated azepane derivatives with tailored pharmacological profiles. As the demand for sophisticated and highly optimized drug candidates continues to grow, the utility of such specialized intermediates is expected to increase, particularly in the fields of oncology and neurology. Further research into the synthesis of its derivatives and their biological evaluation will undoubtedly unlock new therapeutic possibilities.

References

-

Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(7), 1705-1714. [Link][4]

-

ResearchGate. (2016). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][2]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate [synhet.com]

- 3. US7148384B2 - Preparation of fluorinated acetophenones - Google Patents [patents.google.com]

- 4. US20040054234A1 - Method for preparing fluorinated ketones - Google Patents [patents.google.com]

An In-Depth Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom into the azepane ring system offers a powerful tool to modulate the physicochemical and pharmacological properties of potential drug candidates, including metabolic stability, lipophilicity, and target binding affinity.[1][2] This document details the molecular structure, a proposed synthetic pathway via electrophilic fluorination, in-depth characterization methodologies, and the rationale for its application in modern drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks for the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Azepanes

The azepane nucleus is a privileged seven-membered heterocyclic motif present in numerous natural products and approved pharmaceutical agents.[1][3][4] Its inherent three-dimensional structure and conformational flexibility are key to its ability to interact with a wide array of biological targets.[4] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Fluorine's high electronegativity and small steric footprint can lead to profound effects on a molecule's pKa, dipole moment, and conformational preferences, which in turn can improve pharmacokinetic profiles, enhance binding affinity, and block metabolic degradation pathways.[2]

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate combines these features, presenting a versatile building block for library synthesis and lead optimization. The α-fluoroketone moiety is a particularly valuable pharmacophore, while the tert-butoxycarbonyl (Boc) protecting group allows for straightforward manipulation of the azepane nitrogen in subsequent synthetic steps.

Molecular Structure and Physicochemical Properties

The core of the molecule is an azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. A fluorine atom is substituted at the 3-position, adjacent to a carbonyl group at the 4-position. The nitrogen atom is protected with a Boc group.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate | [5] |

| CAS Number | 644982-12-7 | [5][6] |

| Molecular Formula | C₁₁H₁₈FNO₃ | [6] |

| Molecular Weight | 231.26 g/mol | [6] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(=O)C(F)C1) | [5] |

| InChI Key | IDKJZSHWZNDJJV-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate can be envisioned starting from the commercially available precursor, tert-butyl 4-oxoazepane-1-carboxylate. The key transformation is the selective introduction of a fluorine atom at the α-position to the ketone. This is typically achieved through an electrophilic fluorination reaction.

Proposed Synthetic Workflow

The proposed synthesis involves the deprotonation of tert-butyl 4-oxoazepane-1-carboxylate to form an enolate, which then acts as a nucleophile to attack an electrophilic fluorine source.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate [synhet.com]

- 6. TERT-BUTYL 3-FLUORO-4-OXOAZEPANE-1-CARBOXYLATE [cymitquimica.com]

An In-Depth Technical Guide to the Physical Characteristics of N-Boc-3-fluoro-4-oxoazepane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

N-Boc-3-fluoro-4-oxoazepane (CAS 644982-12-7) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, combining a seven-membered azepane ring with a fluorine atom adjacent to a ketone, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for straightforward deprotection under acidic conditions.[3][4]

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its precise chemical identity and structure.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate | [5] |

| CAS Number | 644982-12-7 | [6] |

| Molecular Formula | C₁₁H₁₈FNO₃ | [1][6] |

| Molecular Weight | 231.26 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F | [5] |

| InChI Key | IDKJZSHWZNDJJV-UHFFFAOYSA-N | [6] |

The molecular structure of N-Boc-3-fluoro-4-oxoazepane, depicted below, features a chiral center at the fluorine-bearing carbon. Commercially available material is typically a racemic mixture.

Figure 2. Workflow for melting point determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identifying functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

¹H NMR (Proton NMR):

-

Expected Resonances: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), the methylene protons of the azepane ring (complex multiplets from 1.8 to 4.0 ppm), and the proton on the fluorine-bearing carbon (a doublet of doublets due to coupling with both the fluorine atom and adjacent protons).

¹³C NMR (Carbon NMR):

-

Expected Resonances: Peaks for the carbonyl carbon of the ketone (around 200-210 ppm), the carbamate carbonyl (around 155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the azepane ring. The carbon bonded to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR (Fluorine NMR):

-

Expected Resonance: A single resonance, likely a multiplet, confirming the presence of the fluorine atom.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-3-fluoro-4-oxoazepane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR spectroscopy is used to identify the presence of specific functional groups.

Expected Absorptions:

-

C=O (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

-

C=O (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption in the range of 1100-1300 cm⁻¹.

-

C-F Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Figure 3. Workflow for spectroscopic characterization.

Determination of Solubility

Understanding the solubility profile is critical for reaction setup, purification, and formulation development.

Methodology: Qualitative Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure: To a small vial containing a few milligrams of N-Boc-3-fluoro-4-oxoazepane, add the selected solvent dropwise with agitation.

-

Observation: Observe the dissolution of the solid. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for N-Boc-3-fluoro-4-oxoazepane is not widely available, general precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended. [5]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

N-Boc-3-fluoro-4-oxoazepane is a valuable synthetic intermediate with significant potential in drug discovery. This guide has provided a framework for understanding its physical characteristics, drawing upon available data and outlining standard experimental protocols for its full characterization. By following these methodologies, researchers can obtain the necessary data to confidently utilize this compound in their synthetic endeavors.

References

-

Regulations.gov. Safety Data Sheet. [Link]

-

Arbor Pharmatech. Tert-Butyl 3-Fluoro-4-Oxoazepane-1-Carboxylate. [Link]

-

PubChem. tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate. [Link]

-

ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. [Link]

-

PubChem. 1,8-Cineole. [Link]

-

PubChem. 2-Tert-butyl-4-oxoazepane-1-carboxylic acid. [Link]

-

ChemSrc. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-4-(3-fluoro-4-pyridinyl)azepane | C11H14F2N2 | CID 104739540 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial supplier landscape, quality control considerations, and safe handling protocols.

Introduction: The Strategic Value of Fluorinated Azepanes in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2]

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[3][4][5] The combination of a fluorine atom with the azepane core, as seen in tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, offers a versatile building block for the synthesis of novel therapeutics with potentially improved efficacy and safety profiles.[3][4] This guide serves as a practical resource for sourcing and utilizing this valuable synthetic intermediate.

Chemical Structure and Properties:

Caption: Chemical structure of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 644982-12-7 |

| Molecular Formula | C₁₁H₁₈FNO₃ |

| Molecular Weight | 231.26 g/mol [6] |

| Appearance | Typically a colorless to yellow liquid or solid |

| Purity | Often offered at ≥95% or ≥97% |

Commercial Suppliers and Procurement

A critical first step in any research program is the reliable sourcing of starting materials. Several chemical suppliers offer tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate. However, availability, purity, and pricing can vary. The following table provides a comparative overview of some notable suppliers. It is important to note that for many research chemicals, pricing is available upon request.

Table of Commercial Suppliers:

| Supplier | Product Name | Purity | Notes |

| SynHet | Tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | >99% | Offers pharma grade (USP, BP, Ph. Eur.) and provides a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[7] |

| CymitQuimica | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | 97% | Marketed under the "Indagoo" brand for laboratory use only.[6] |

| BLDpharm | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | - | Provides various documentation including NMR, HPLC, and LC-MS data upon request.[8] |

| ChemScene | tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate (Isomer) | 95+% | Offers a constitutional isomer. Pricing is listed online.[9] |

| Fluorochem | tert-Butyl 4-oxoazepane-1-carboxylate (Non-fluorinated analog) | 97% | Provides pricing for various pack sizes of the non-fluorinated analog, which can be a useful cost reference.[10] |

| Oakwood Chemical | tert-butyl 4-Oxoazepane-1-carboxylate (Non-fluorinated analog) | 95% | Lists pricing for smaller quantities of the non-fluorinated analog.[11] |

Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic route to tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is essential for anticipating potential impurities that could impact downstream reactions. While specific, proprietary synthesis details are often not disclosed by suppliers, the scientific literature suggests that a common approach to azepanones involves the ring expansion of piperidones.[12] The fluorination of a ketone at the alpha position is a well-documented transformation in organic synthesis.[13]

Plausible Synthetic Pathway:

Caption: A plausible synthetic workflow for tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

Potential Impurities:

-

Unreacted Starting Material: Residual tert-butyl 4-oxopiperidine-1-carboxylate.

-

Over-fluorinated Species: Difluorinated or other poly-fluorinated byproducts.

-

Regioisomers: Depending on the reaction conditions, fluorination at other positions of the azepane ring could occur.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

-

Reagent-derived Impurities: Byproducts from the fluorinating agent or other reagents used in the synthesis.

Recommended Quality Control (QC) Protocol:

A robust QC protocol is crucial to validate the identity and purity of the received material.

Step-by-Step QC Methodology:

-

Documentation Review:

-

Physical Inspection:

-

Visually inspect the material for the expected physical state (liquid or solid) and color.

-

Ensure the container is properly sealed and labeled.

-

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra. The tert-butyl group should present a characteristic singlet in the ¹H NMR spectrum.

-